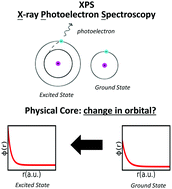Efficient basis sets for core-excited states motivated by Slater's rules†
Physical Chemistry Chemical Physics Pub Date: 2022-01-03 DOI: 10.1039/D1CP03931H
Abstract
X-Ray photoemission spectroscopy is a commonly applied characterization technique that probes the local chemistry of atoms in molecules and materials via the photoexcitation of electrons from atomic core orbitals. These measurements can be interpreted by comparison with previous literature or through the calculation of core-electron binding energies (CEBEs) for model systems. However, physically and numerically accurate description of the core-excited electronic structures demands specializations beyond routine ground state setups. Inspired by Slater's rules, we focus on developing computationally efficient and physically motivated contractions to reproduce the core-excited atomic orbitals which led to improved numerical accuracy of calculated CEBEs. When applied to carbon 1s excitations in a wide range of molecules, these core-excited basis sets produce total energy differences (ΔSCF) using a hybrid exact-exchange density functional (B3LYP) that can reproduce core-excitation energies within experimental accuracy (∼0.1 eV). Due to missing relativistic effects, heavier elements (N, O) exhibit slightly larger systematic absolute errors, but still maintain a satisfactory 0.2 eV mean average error for relative CEBEs. We also connect the known variability in the core level binding energy with local atomic charge to demonstrate how the transferability of a given model should be measured against a diverse test set. We conclude by exploring one outlier, CO, and the outlook for extending this approach to other elements.


Recommended Literature
- [1] Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2
- [2] System efficiency and power: the bridge between the device and system of a thermoelectric power generator†
- [3] Metal-assisted synthesis of salen-based porous organic polymer for highly efficient fixation of CO2 into cyclic carbonates†
- [4] A nanocomposite based biosensor for cholesterol determination
- [5] Stimuli responsive furan and thiophene substituted difluoroboron β-diketonate materials†
- [6] The effect of giving certain oils in the daily diet of cows on the composition of butter fat
- [7] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics
- [8] The effect of pH on the kinetics of the reaction of iron(II) with hydrogen peroxide in perchlorate media
- [9] Gate-controlled electron quantum interference logic
- [10] P(OC6H3But2-2,4)2N(Me)CON(Me)PPh2: the facile route to an unsymmetrically substituted bisphosphinourea

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 137361-05-8
-
CAS no.: 124387-19-5









